BenchChemオンラインストアへようこそ!

4-(3-Bromobenzoyl)-3,3-dimethylmorpholine

Lipophilicity Drug-likeness Permeability

4-(3-Bromobenzoyl)-3,3-dimethylmorpholine (CAS 1216983-73-1) is a synthetic N-acyl morpholine derivative with the molecular formula C₁₃H₁₆BrNO₂ and a molecular weight of 298.18 g/mol. The compound features a 3-bromobenzoyl group attached via an amide linkage to the nitrogen of a 3,3-dimethylmorpholine ring.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18
CAS No. 1216983-73-1
Cat. No. B2939055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromobenzoyl)-3,3-dimethylmorpholine
CAS1216983-73-1
Molecular FormulaC13H16BrNO2
Molecular Weight298.18
Structural Identifiers
SMILESCC1(COCCN1C(=O)C2=CC(=CC=C2)Br)C
InChIInChI=1S/C13H16BrNO2/c1-13(2)9-17-7-6-15(13)12(16)10-4-3-5-11(14)8-10/h3-5,8H,6-7,9H2,1-2H3
InChIKeyDOAJJQZOVJJXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromobenzoyl)-3,3-dimethylmorpholine (CAS 1216983-73-1): Physicochemical Identity and Structural Classification


4-(3-Bromobenzoyl)-3,3-dimethylmorpholine (CAS 1216983-73-1) is a synthetic N-acyl morpholine derivative with the molecular formula C₁₃H₁₆BrNO₂ and a molecular weight of 298.18 g/mol . The compound features a 3-bromobenzoyl group attached via an amide linkage to the nitrogen of a 3,3-dimethylmorpholine ring. Its IUPAC name is (3-bromophenyl)-(3,3-dimethylmorpholin-4-yl)methanone, and its InChIKey is DOAJJQZOVJJXSO-UHFFFAOYSA-N . The morpholine core belongs to a privileged scaffold family widely employed in medicinal chemistry for modulating pharmacokinetic properties, including lipophilicity, solubility, and metabolic stability . The compound is primarily supplied as a research chemical and synthetic building block, with commercial availability at purities of ≥95% to ≥98% from multiple vendors .

Why 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine Cannot Be Freely Substituted with Generic Morpholine Analogs


Although numerous N-benzoyl morpholine derivatives share the same C₁₃H₁₆BrNO₂ empirical formula, the specific combination of a meta-bromo substituent and a 3,3-gem-dimethyl substitution pattern of 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine produces physicochemical properties that diverge meaningfully from its closest regioisomeric and des-methyl analogs. The gem-dimethyl group at the morpholine 3-position alters the conformational equilibrium of the morpholine ring, increases lipophilicity by approximately 0.78 logP units relative to the non-dimethylated analog 4-(3-bromobenzoyl)morpholine, and introduces steric bulk that can influence target binding geometry and metabolic vulnerability . Furthermore, the meta-bromo substitution on the benzoyl ring provides a reactive handle for palladium-catalyzed cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is electronically distinct from para- or ortho-bromo regioisomers . These cumulative structural features mean that substituting this compound with a generic morpholine analog—even one sharing the same molecular formula—can produce different solubility, permeability, metabolic stability, and synthetic derivatization outcomes, rendering simple interchange scientifically unsound without confirmatory experimental validation.

Quantitative Differentiation Evidence for 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine vs. Closest Structural Analogs


Lipophilicity (LogP) Compared with the Non-Dimethylated Analog 4-(3-Bromobenzoyl)morpholine

The 3,3-dimethyl substitution on the morpholine ring of the target compound increases computed logP by approximately 0.78 log units relative to the non-dimethylated analog 4-(3-bromobenzoyl)morpholine. This difference is derived from computational predictions using a consistent methodology on the Ambinter platform. LogP values of 2.638 for the target compound and 1.8594 for the comparator represent a 42% increase in the partition coefficient, reflecting a meaningful shift in lipophilicity that would be expected to alter membrane permeability, non-specific protein binding, and oral absorption potential in drug discovery programs.

Lipophilicity Drug-likeness Permeability

Lipophilicity and Solubility Comparison with the 2,6-Dimethyl Regioisomer 4-(4-Bromobenzoyl)-2,6-dimethylmorpholine

The target compound with 3,3-dimethyl substitution exhibits a computed logP of 2.638 , which is slightly lower than the logP of 2.74 reported for the 2,6-dimethyl regioisomer 4-(4-bromobenzoyl)-2,6-dimethylmorpholine (CAS 349125-22-0) . The target compound's logSW (estimated log of aqueous solubility) is anticipated to be more favorable (less negative) than the −3.72 LogSW reported for the 2,6-regioisomer, although experimental solubility data for the target compound are not publicly available. This difference arises from the distinct steric and electronic environments created by gem-dimethyl substitution at the 3-position versus methyl groups at the 2- and 6-positions, which differently affect solvation and crystal packing.

Lipophilicity Aqueous solubility Regioisomer comparison

Conformational Restriction and the Gem-Dimethyl Effect on the Morpholine Ring

The 3,3-dimethyl substitution introduces a gem-dimethyl effect on the morpholine ring that alters the conformational equilibrium of the saturated heterocycle. NMR spectroscopic studies on 3,3-dimethylmorpholine derivatives have demonstrated that the gem-dimethyl group produces characteristic chemical shift patterns and influences the chair conformation dynamics of the morpholine ring, analogous to effects observed in methylcyclohexanes and 1,3-dioxanes . The gem-dimethyl quaternary carbon at the 3-position restricts conformational flexibility compared to the unsubstituted morpholine ring, which can translate into altered target binding entropy and modified metabolic stability when the morpholine is incorporated into a bioactive molecule. This conformational effect is absent in 4-(3-bromobenzoyl)morpholine (CAS 153435-81-5), which lacks the 3,3-dimethyl substitution and thus retains greater ring flexibility.

Conformational analysis Gem-dimethyl effect Stereochemistry

Meta-Bromo Substituent Enables Versatile Palladium-Catalyzed Cross-Coupling Derivatization

The 3-bromobenzoyl (meta-bromo) substituent on the target compound provides a synthetically versatile aryl bromide handle for palladium-catalyzed cross-coupling reactions. Meta-substituted aryl bromides are well-established substrates for Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) couplings, enabling further elaboration of the benzoyl moiety for structure-activity relationship (SAR) exploration . This contrasts with analogs bearing a para-bromo substituent (e.g., 4-(4-bromobenzoyl)morpholine, CAS 127580-92-1), which may exhibit different electronic and steric profiles in cross-coupling reactions. The meta-bromo configuration maintains optimal reactivity for downstream functionalization, and laboratory methodologies for analogous meta-bromobenzoyl building blocks report coupling yields of 70–90% under optimized conditions . This synthetic tractability positions the target compound as a versatile intermediate for generating focused libraries of morpholine-based analogs.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic building block

Commercial Purity Benchmarking: ≥98% Purity Confirmed from Multiple Independent Suppliers

The target compound is commercially available at ≥98% purity from multiple independent suppliers, including Leyan (Product No. 1648179, 98% purity) and Chemscene (Cat. No. CS-0577513, ≥98% purity) . Chemenu lists the compound at ≥95% purity (Catalog No. CM735829) . For comparison, the non-dimethylated analog 4-(3-bromobenzoyl)morpholine is available at 97% purity from Aladdin Scientific . The availability of the target compound at the ≥98% purity tier from multiple sources provides procurement flexibility and reduces single-supplier dependency, which is an important consideration for long-term research programs requiring consistent material quality.

Chemical purity Procurement Quality control

Molecular Size and Topological Polar Surface Area (tPSA) Differentiation from Non-Dimethylated Analog

The target compound has a molecular weight of 298.18 g/mol and a topological polar surface area (tPSA) of 29.54 Ų . In comparison, the non-dimethylated analog 4-(3-bromobenzoyl)morpholine has a molecular weight of 270.12 g/mol and an identical tPSA of 29.54 Ų . The increase of 28.06 Da (approximately 10.4%) is attributable entirely to the two methyl groups at the morpholine 3-position. Notably, the tPSA remains unchanged because the methyl groups are non-polar and do not contribute additional hydrogen bond donors or acceptors. This means the target compound achieves increased lipophilicity and molecular bulk without increasing polar surface area—a combination that is often favorable for passive membrane permeability and blood-brain barrier penetration in CNS drug discovery programs .

Molecular weight Polar surface area Physicochemical properties

Optimal Application Scenarios for 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine Based on Evidence-Based Differentiation


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity with Constant tPSA

When a drug discovery program has identified a morpholine-containing lead compound and seeks to improve membrane permeability or blood-brain barrier penetration without adding hydrogen bond donors or acceptors, 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine provides a strategic scaffold choice. The 3,3-dimethyl substitution increases logP by approximately 0.78 units relative to the non-dimethylated analog while maintaining an identical tPSA (29.54 Ų) . This property profile aligns with the established physicochemical guidelines for CNS drug candidates, where moderate lipophilicity and low polar surface area are correlated with improved brain exposure .

Building Block for Focused Library Synthesis via Palladium-Catalyzed Cross-Coupling

The meta-bromo substituent on the benzoyl ring makes 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine an ideal core scaffold for generating focused compound libraries through Suzuki-Miyaura (C–C) or Buchwald-Hartwig (C–N) cross-coupling reactions . The 3,3-dimethylmorpholine moiety further provides conformational restriction and the gem-dimethyl effect that can influence the binding properties of the resulting library members. Procurement of the compound at ≥98% purity from multiple suppliers ensures consistent starting material quality for parallel synthesis workflows .

Physicochemical Comparator in Regioisomeric Methyl-Morpholine SAR Studies

In structure-activity relationship campaigns exploring the effect of methyl substitution position on the morpholine ring, 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine (logP 2.638) serves as the 3,3-dimethyl reference point alongside the 2,6-dimethyl regioisomer 4-(4-bromobenzoyl)-2,6-dimethylmorpholine (logP 2.74; LogSW −3.72) . The subtle but potentially consequential differences in lipophilicity and estimated aqueous solubility between these regioisomers can help medicinal chemistry teams determine which substitution pattern best balances potency, permeability, and solubility for their specific target product profile.

Preclinical Candidate Profiling Where Conformational Restriction May Mitigate Metabolic Liability

The gem-dimethyl group at the morpholine 3-position introduces conformational restriction and steric shielding that may reduce oxidative metabolism at or near the morpholine ring, a known metabolic soft spot for morpholine-containing drugs . While direct metabolic stability data for this specific compound are not publicly available, the class-level precedent for gem-dimethyl groups improving metabolic stability in drug candidates supports the use of 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine as a tool compound or scaffold in programs where morpholine ring metabolism has been identified as a liability in earlier-generation analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.